molecular formula C19H15NaO4 B12689289 (R)-3-(3-Oxo-1-phenylbutyl)-4-sodiooxy-2H-1-benzopyran-2-one CAS No. 36508-91-5

(R)-3-(3-Oxo-1-phenylbutyl)-4-sodiooxy-2H-1-benzopyran-2-one

Numéro de catalogue: B12689289
Numéro CAS: 36508-91-5
Poids moléculaire: 330.3 g/mol
Clé InChI: KYITYFHKDODNCQ-XFULWGLBSA-M
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

®-3-(3-Oxo-1-phenylbutyl)-4-sodiooxy-2H-1-benzopyran-2-one is a complex organic compound that belongs to the class of oxygen-containing heterocycles. This compound is significant due to its unique structural framework, which includes a chroman-4-one backbone. It is a major building block in a variety of medicinal compounds and exhibits a broad range of biological and pharmaceutical activities .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of ®-3-(3-Oxo-1-phenylbutyl)-4-sodiooxy-2H-1-benzopyran-2-one involves several steps. The chroman-4-one framework can be synthesized through various methodologies, including:

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Analyse Des Réactions Chimiques

Types of Reactions

®-3-(3-Oxo-1-phenylbutyl)-4-sodiooxy-2H-1-benzopyran-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Nucleophilic or electrophilic reagents

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols .

Mécanisme D'action

The mechanism of action of ®-3-(3-Oxo-1-phenylbutyl)-4-sodiooxy-2H-1-benzopyran-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological context .

Activité Biologique

(R)-3-(3-Oxo-1-phenylbutyl)-4-sodiooxy-2H-1-benzopyran-2-one, commonly known as (R)-warfarin sodium, is a synthetic compound belonging to the coumarin class, primarily recognized for its anticoagulant properties. This compound is a sodium salt of warfarin and serves as a vitamin K antagonist, inhibiting the synthesis of vitamin K-dependent clotting factors, which are crucial for normal blood coagulation.

  • Molecular Formula : C19H15NaO4
  • Molecular Weight : 330.31 g/mol
  • Structure : The compound features a benzopyran structure with a chiral center at the 3-position, contributing to its pharmacological efficacy.

The primary mechanism of action for (R)-warfarin sodium involves the inhibition of vitamin K epoxide reductase (VKOR), an enzyme essential for converting vitamin K epoxide to its active form. This inhibition leads to a decreased synthesis of clotting factors II, VII, IX, and X in the liver, resulting in an anticoagulant effect. The stereochemistry of (R)-warfarin significantly influences its potency and interaction with VKOR compared to its enantiomer (S)-warfarin.

Anticoagulant Effects

(R)-warfarin sodium is predominantly used in clinical settings for:

  • Prevention of thromboembolic disorders : Effective in preventing venous thrombosis and pulmonary embolism.
  • Management of atrial fibrillation : Reduces the risk of stroke in patients with irregular heartbeats.

The effectiveness of (R)-warfarin is influenced by various factors including genetic polymorphisms affecting drug metabolism, dietary interactions (e.g., vitamin K intake), and concurrent medications.

Pharmacokinetics

The pharmacokinetics of (R)-warfarin sodium include:

  • Absorption : Rapidly absorbed from the gastrointestinal tract.
  • Distribution : Highly protein-bound (approximately 99%).
  • Metabolism : Primarily metabolized by cytochrome P450 enzymes in the liver, leading to several metabolites that may also possess anticoagulant activity.
  • Excretion : Renal excretion of metabolites.

Case Studies and Research Findings

Recent studies have highlighted various aspects of the biological activity of (R)-warfarin sodium:

  • Efficacy in Specific Populations :
    • A study demonstrated that genetic variations in CYP2C9 and VKORC1 genes significantly affect dosing requirements and therapeutic outcomes in patients receiving warfarin therapy.
  • Interaction Studies :
    • Research indicated that certain dietary supplements and medications can either potentiate or diminish the anticoagulant effects of (R)-warfarin. For example, high doses of vitamin K can counteract its effects, necessitating careful dietary management during treatment .
  • Comparative Studies with Other Anticoagulants :
    • Comparative analyses have shown that while (R)-warfarin provides effective anticoagulation, newer agents like direct oral anticoagulants (DOACs) offer advantages such as fewer dietary restrictions and predictable pharmacokinetics .

Summary Table of Key Features

FeatureDescription
Anticoagulant Class Coumarins
Primary Use Anticoagulation
Mechanism Inhibition of vitamin K epoxide reductase
Key Interactions Vitamin K, NSAIDs, antibiotics
Genetic Factors Influencing Efficacy CYP2C9 and VKORC1 polymorphisms
Monitoring Parameters Prothrombin time (PT), International normalized ratio (INR)

Propriétés

Numéro CAS

36508-91-5

Formule moléculaire

C19H15NaO4

Poids moléculaire

330.3 g/mol

Nom IUPAC

sodium;2-oxo-3-[(1R)-3-oxo-1-phenylbutyl]chromen-4-olate

InChI

InChI=1S/C19H16O4.Na/c1-12(20)11-15(13-7-3-2-4-8-13)17-18(21)14-9-5-6-10-16(14)23-19(17)22;/h2-10,15,21H,11H2,1H3;/q;+1/p-1/t15-;/m1./s1

Clé InChI

KYITYFHKDODNCQ-XFULWGLBSA-M

SMILES isomérique

CC(=O)C[C@H](C1=CC=CC=C1)C2=C(C3=CC=CC=C3OC2=O)[O-].[Na+]

SMILES canonique

CC(=O)CC(C1=CC=CC=C1)C2=C(C3=CC=CC=C3OC2=O)[O-].[Na+]

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.